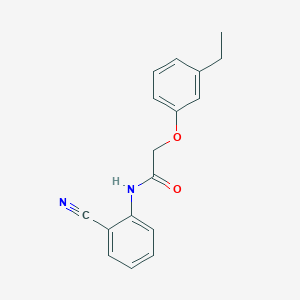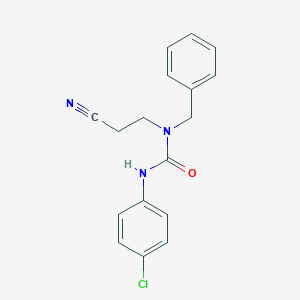![molecular formula C17H17ClN2O2 B240461 3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)
3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The mechanism of action of 3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide A is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis in cancer cells. 3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide A has also been shown to inhibit the NF-κB pathway, which plays a key role in inflammation and cancer development. Its antiviral activity may be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide A has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. Additionally, 3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide A has been found to inhibit viral replication, suggesting its potential as an antiviral agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide A is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, the limitations of 3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide A include its low solubility in water, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide A. One area of interest is its potential as a cancer therapeutic. Further studies are needed to determine its efficacy in vivo and its safety profile. Additionally, research is needed to investigate its potential as an antiviral agent and its mechanism of action against viral replication. Finally, more studies are needed to fully understand the biochemical and physiological effects of 3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide A and its potential for therapeutic applications.
Synthesemethoden
3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide A can be synthesized through a multi-step process involving the reaction of 4-(2-dimethylamino-2-oxoethyl)phenylamine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified through column chromatography to obtain pure 3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide A.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. 3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide A has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide A has been found to have antiviral activity against the influenza virus.
Eigenschaften
Produktname |
3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide |
|---|---|
Molekularformel |
C17H17ClN2O2 |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
3-chloro-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]benzamide |
InChI |
InChI=1S/C17H17ClN2O2/c1-20(2)16(21)10-12-6-8-15(9-7-12)19-17(22)13-4-3-5-14(18)11-13/h3-9,11H,10H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
IDWRWKGCCSTBJO-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Kanonische SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240387.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-methylbenzamide](/img/structure/B240388.png)
![3-{[(3-Ethylphenoxy)acetyl]amino}benzamide](/img/structure/B240397.png)
![3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240398.png)
![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)